Cas no 1803608-45-8 (2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide)

2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide
- 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide
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- MDL: MFCD28798766
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216718-0.05g |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95% | 0.05g |
$245.0 | 2023-09-16 | |
TRC | F601535-100mg |
2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide |
1803608-45-8 | 100mg |
$ 365.00 | 2022-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033497-1g |
2-Fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95% | 1g |
¥5180.0 | 2024-04-18 | |
TRC | F601535-50mg |
2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide |
1803608-45-8 | 50mg |
$ 250.00 | 2022-06-04 | ||
Chemenu | CM421785-1g |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95%+ | 1g |
$1262 | 2023-03-26 | |
Enamine | EN300-216718-5.0g |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95% | 5g |
$3065.0 | 2023-05-31 | |
A2B Chem LLC | AW08375-1g |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95% | 1g |
$1148.00 | 2024-04-20 | |
1PlusChem | 1P01BCLZ-2.5g |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95% | 2.5g |
$2622.00 | 2024-06-18 | |
A2B Chem LLC | AW08375-50mg |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95% | 50mg |
$293.00 | 2024-04-20 | |
1PlusChem | 1P01BCLZ-5g |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide |
1803608-45-8 | 95% | 5g |
$3851.00 | 2024-06-18 |
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamideに関する追加情報
2-Fluoro-3-(Trifluoromethoxy)Benzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1803608-45-8, known as 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with a fluoro and a trifluoromethoxy group. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.
Sulfonamides are well-known for their ability to act as bioisosteres of carboxylic acids, often exhibiting improved pharmacokinetic profiles. In the case of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide, the presence of the trifluoromethoxy group further enhances the molecule's stability and lipophilicity. Recent studies have demonstrated that such modifications can significantly influence the compound's binding affinity to target proteins, making it a promising candidate for drug development.
The synthesis of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions, including nucleophilic aromatic substitution and sulfonation. Researchers have explored various reaction conditions to optimize yield and purity, with particular emphasis on minimizing side reactions. The use of microwave-assisted synthesis has been reported to accelerate the process while maintaining high product quality.
In terms of applications, 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide has shown potential in several areas. In medicinal chemistry, it has been evaluated as a lead compound for treating inflammatory diseases due to its anti-inflammatory properties. Preclinical studies indicate that the compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, its trifluoromethoxy group contributes to enhanced metabolic stability, reducing the likelihood of rapid clearance from the body.
Another area where 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide has demonstrated promise is in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of advanced polymers and semiconductors. Recent research highlights its potential as a building block for high-performance organic light-emitting diodes (OLEDs), where its stability and luminescent properties are highly advantageous.
The structural versatility of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide also lends itself to further functionalization. Scientists have explored substituent variations to tailor the molecule's properties for specific applications. For instance, introducing additional electron-withdrawing groups has been shown to enhance its electronic conductivity, while hydrophilic substituents can improve its solubility in aqueous media.
From an environmental standpoint, understanding the degradation pathways of 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide is crucial for assessing its ecological impact. Studies have revealed that under certain conditions, such as UV light exposure or microbial activity, the compound undergoes slow degradation into less complex molecules. This information is vital for ensuring responsible use and disposal practices.
In conclusion, 2-fluoro-3-(trifluoromethoxy)benzene-1-sulfonamide stands out as a multifaceted compound with diverse applications across medicinal chemistry and materials science. Its unique structure and favorable properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in advancing both therapeutic and technological innovations.
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